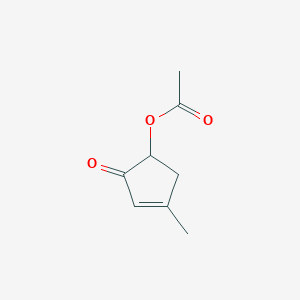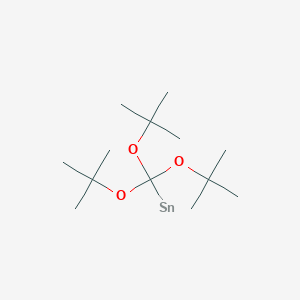
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane is a compound characterized by the presence of two fluorine atoms and a trioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Difluoro-1,2,4-trioxolane typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated ketone with hydrogen peroxide in the presence of a catalyst to form the trioxolane ring. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to precisely control reaction parameters and improve safety. The use of biocatalysts and green chemistry principles is also explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of difluorinated alcohols or other reduced species.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.
Scientific Research Applications
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3R,5S)-3,5-Difluoro-1,2,4-trioxolane exerts its effects involves interactions with specific molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The trioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester: Similar in having chiral centers and functional groups that influence reactivity.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Shares similar stereochemistry and is used in the synthesis of statin side chains.
Uniqueness
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane is unique due to the presence of both fluorine atoms and a trioxolane ring, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
54892-64-7 |
|---|---|
Molecular Formula |
C2H2F2O3 |
Molecular Weight |
112.03 g/mol |
IUPAC Name |
(3S,5R)-3,5-difluoro-1,2,4-trioxolane |
InChI |
InChI=1S/C2H2F2O3/c3-1-5-2(4)7-6-1/h1-2H/t1-,2+ |
InChI Key |
NZFDJFMBTIENAK-XIXRPRMCSA-N |
Isomeric SMILES |
[C@H]1(O[C@@H](OO1)F)F |
Canonical SMILES |
C1(OC(OO1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

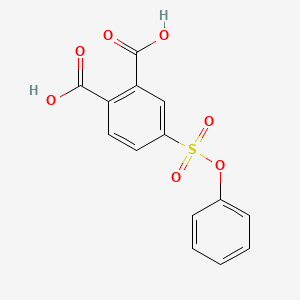
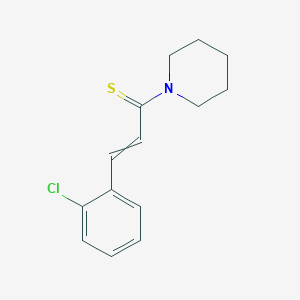
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

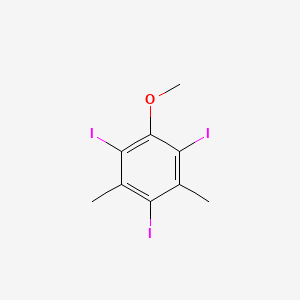
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
